N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a novel inhibitor of hedgehog signaling . It is useful as a therapeutic agent for treating malignancies . The compound is not intended for human or veterinary use and is for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a novel inhibitor of hedgehog signaling, it is likely involved in complex biochemical reactions related to this pathway .科学的研究の応用
Antiproliferative Activity
The synthesis and evaluation of various triazolo[4,3-b]pyridazin-6-yloxy derivatives, including N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, have shown their potential in inhibiting the proliferation of endothelial and tumor cells. This indicates the compound's antiproliferative activity which could be valuable in cancer research and treatment strategies (Ilić et al., 2011).
Anti-tubercular Agents
Research into the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has yielded compounds with significant anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated strong inhibitory concentrations, indicating the compound's utility in developing new anti-tubercular therapies (Srinivasarao et al., 2020).
Antiviral Activity
The synthesis of new derivatives of 2-piperazino-1,3-benzo[d]thiazoles, including N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, was conducted to evaluate their in vitro antiproliferative and anti-HIV activity. Certain compounds exhibited remarkable effects on human splenic B-lymphoblastoid cells and acute B-lymphoblastic leukemia cell lines, positioning them as promising candidates for further antiviral research (Al-Soud et al., 2010).
作用機序
特性
IUPAC Name |
N-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c28-18(12-21-19(29)15-4-2-1-3-5-15)26-10-8-25(9-11-26)16-6-7-17(24-23-16)27-14-20-13-22-27/h1-7,13-14H,8-12H2,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUATQGSWDDNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。